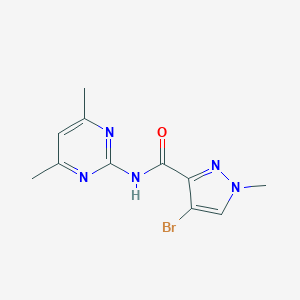![molecular formula C18H18Cl2N2O B214059 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B214059.png)
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone, also known as Ketamine, is a widely used anesthetic and analgesic drug. It was first synthesized in the early 1960s and was approved by the FDA in 1970 for human use. Ketamine is a non-competitive NMDA receptor antagonist, which means it blocks the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain.
Mecanismo De Acción
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone's mechanism of action involves blocking the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. By blocking the NMDA receptor, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone increases the release of glutamate and other neurotransmitters, leading to the activation of downstream signaling pathways that promote synaptic plasticity and neurotrophic factor expression. Additionally, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been shown to activate other receptors, including the AMPA receptor and the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has a wide range of biochemical and physiological effects, including changes in neurotransmitter release, synaptic plasticity, and gene expression. 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been shown to increase the release of glutamate, dopamine, and other neurotransmitters, leading to changes in synaptic plasticity and neurotrophic factor expression. 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has also been shown to activate the mammalian target of rapamycin (mTOR) pathway, which is involved in protein synthesis and synaptic plasticity. Additionally, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a neurotrophic factor that promotes neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its rapid onset of action, short duration of action, and ability to cross the blood-brain barrier. 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone is also relatively easy to administer and has a low risk of respiratory depression compared to other anesthetic agents. However, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has some limitations for lab experiments, including its potential for abuse and dependence, its effects on cardiovascular and respiratory function, and its potential for inducing psychosis and hallucinations.
Direcciones Futuras
There are several future directions for the study of 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone, including investigating its long-term effects on brain function and behavior, developing new analogs and derivatives with improved therapeutic properties, and exploring its potential for treating other neurological and psychiatric disorders. Additionally, there is a need for further research into the mechanisms underlying 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone's therapeutic effects, including its effects on synaptic plasticity, gene expression, and neurotrophic factor signaling. Finally, there is a need for more research into the safety and efficacy of 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone in different patient populations, including children, elderly patients, and patients with comorbid medical conditions.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone involves the reaction between 4-chlorobenzophenone and 4-chlorophenylpiperazine in the presence of sodium hydride and dimethylformamide (DMF). The reaction takes place under reflux conditions for several hours, and the product is purified by recrystallization using ethanol. The yield of the synthesis is typically around 70%.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and pain management. In psychiatry, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been shown to have rapid and robust antidepressant effects in treatment-resistant depression and bipolar disorder. In neurology, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been investigated as a potential treatment for traumatic brain injury, stroke, and neurodegenerative diseases. In pain management, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been used as an analgesic for acute and chronic pain, including cancer pain, neuropathic pain, and complex regional pain syndrome.
Propiedades
Nombre del producto |
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone |
|---|---|
Fórmula molecular |
C18H18Cl2N2O |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H18Cl2N2O/c19-15-3-1-14(2-4-15)13-18(23)22-11-9-21(10-12-22)17-7-5-16(20)6-8-17/h1-8H,9-13H2 |
Clave InChI |
ONICURNTUNKYCD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CC3=CC=C(C=C3)Cl |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)
![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)
![5-[(2-bromophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B213988.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213990.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B213992.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![Phenyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213994.png)
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B213995.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)
![methyl 2-amino-5-cyano-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B213997.png)